NB-598 Maleate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

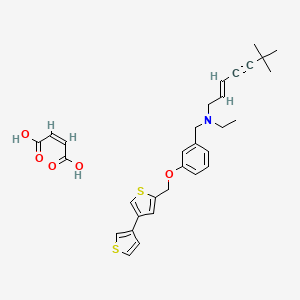

(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NOS2.C4H4O4/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23;5-3(6)1-2-4(7)8/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b8-6+;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUWPAYJKVJWEK-JVTXGDFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of NB-598 Maleate on Squalene Epoxidase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the intricate mechanism by which NB-598 Maleate exerts its inhibitory effects on squalene epoxidase (SQLE), a pivotal enzyme in the cholesterol biosynthesis pathway. This document provides a comprehensive overview of the inhibitor's mode of action, quantitative inhibitory data, detailed experimental methodologies, and the consequential impact on cellular signaling cascades.

Executive Summary

NB-598 is a potent and selective inhibitor of squalene epoxidase, the second rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By disrupting the conversion of squalene to 2,3-oxidosqualene, NB-598 effectively curtails de novo cholesterol synthesis, leading to a cascade of downstream cellular effects.[2][3] This guide will delve into the nuanced and debated aspects of its inhibitory kinetics, present key quantitative data, and provide detailed protocols for its study, offering a valuable resource for researchers in metabolic diseases and oncology.

Mechanism of Action on Squalene Epoxidase

Squalene epoxidase catalyzes the stereospecific epoxidation of squalene to 2,3(S)-oxidosqualene, a critical precursor for the synthesis of cholesterol in mammals and ergosterol in fungi.[2][3] NB-598 targets this enzymatic step, leading to an accumulation of the substrate, squalene, and a depletion of downstream sterols.[4][5]

Type of Inhibition: A Tale of Two Models

The precise nature of NB-598's inhibition of squalene epoxidase has been a subject of some debate in the scientific literature, with evidence supporting both competitive and non-competitive models.

-

The Competitive Inhibition Model: Several early studies characterized NB-598 as a competitive inhibitor with respect to its substrate, squalene.[6][7][8][9][10] This model posits that NB-598 directly competes with squalene for binding to the active site of the enzyme.

-

The Non-Competitive, Slow Tight-Binding Model: More recent, detailed biochemical and structural analyses suggest a more complex mechanism. These studies indicate that NB-598 exhibits non-competitive and time-dependent inhibition.[3][11] This model proposes that while NB-598 does bind within the active site, it does so in a manner that makes it highly resistant to displacement by the substrate, squalene, characteristic of a slow tight-binding inhibitor.[11] The observed inhibitory potency (IC50) of NB-598 has been shown to decrease with longer incubation times, a hallmark of this type of inhibition.[3]

This apparent discrepancy may be reconciled by the hypothesis that at the achievable concentrations of squalene in biochemical assays, the tightly bound NB-598 is not easily displaced, thus appearing non-competitive.[11]

Quantitative Inhibitory Data

The potency of NB-598 has been quantified in various experimental systems. The following tables summarize the key inhibitory concentrations (IC50) and kinetic constants reported in the literature.

| Parameter | Value | Experimental System | Reference |

| IC50 | 4.4 nM | Cell-free assay | [7] |

| IC50 | 0.75 nM | HepG2 microsomal assay | [7] |

| IC50 | 3.4 nM | Cholesterol synthesis in HepG2 cells | [7] |

| IC50 (time-dependent) | 120 nM -> 30 nM | Biochemical assay | [3] |

Table 1: Inhibitory Potency (IC50) of NB-598 against Squalene Epoxidase.

Signaling Pathways and Downstream Cellular Effects

The inhibition of squalene epoxidase by NB-598 triggers a series of adaptive responses within the cell, primarily governed by the cellular machinery that senses and regulates cholesterol homeostasis.

Upregulation of the SREBP-2 Pathway

A primary consequence of reduced intracellular cholesterol is the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[6] In a low-cholesterol state, the SREBP-2 precursor is cleaved, and the active transcription factor translocates to the nucleus. There, it upregulates the expression of genes involved in cholesterol synthesis and uptake, most notably HMG-CoA reductase (the primary rate-limiting enzyme in cholesterol synthesis) and the Low-Density Lipoprotein (LDL) receptor.[6][12] This compensatory mechanism aims to restore cellular cholesterol levels.

Effects on Lipoprotein Metabolism

In hepatocyte-derived cell lines such as HepG2, NB-598 has been shown to suppress the secretion of cholesterol and triacylglycerol.[4] This is linked to a significant reduction in the secretion of apolipoprotein B (apoB), a key structural component of very-low-density lipoproteins (VLDL).[4] Pulse-chase experiments have revealed that NB-598 enhances the intracellular degradation of apoB.[4]

Accumulation of Squalene

The direct enzymatic block by NB-598 leads to the intracellular accumulation of squalene.[11] While initially considered relatively inert, recent studies suggest that squalene itself can have biological effects, including acting as a feedback regulator to stabilize the squalene epoxidase enzyme and potentially possessing antioxidant properties.[11][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of NB-598.

In Vitro Squalene Epoxidase Activity Assay (Microsomal Fraction)

This assay measures the direct inhibitory effect of NB-598 on the enzymatic activity of squalene epoxidase in a cell-free system.

1. Preparation of Microsomal Fractions:

- Culture HepG2 cells to confluency.

- Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

- Resuspend cells in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

- Homogenize the cells using a Dounce homogenizer.

- Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

- Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

- The resulting pellet contains the microsomal fraction. Resuspend in a suitable buffer and determine the protein concentration.

2. Enzyme Assay:

- Prepare a reaction mixture containing:

- Microsomal protein (e.g., 50-100 µg)

- Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

- Cofactors: 1 mM NADPH and 100 µM FAD

- Varying concentrations of this compound (or vehicle control, e.g., DMSO)

- Pre-incubate the mixture for a specified time (e.g., 10-30 minutes) at 37°C.

- Initiate the reaction by adding the radiolabeled substrate, [¹⁴C]-squalene (e.g., 10-50 µM), emulsified with a detergent like Tween 80.

- Incubate the reaction for 30-60 minutes at 37°C.

- Stop the reaction by adding a solution of alcoholic KOH.

3. Lipid Extraction and Analysis:

- Saponify the lipids by heating at 70°C for 1 hour.

- Extract the non-saponifiable lipids (containing squalene and 2,3-oxidosqualene) with an organic solvent (e.g., hexane or petroleum ether).

- Dry the organic phase under a stream of nitrogen.

- Resuspend the lipid extract in a small volume of a suitable solvent.

- Separate the lipids using thin-layer chromatography (TLC) on a silica gel plate with a mobile phase such as hexane:diethyl ether:acetic acid (80:20:1).

- Visualize the lipid spots using a phosphorimager or by scraping the corresponding silica sections and quantifying the radioactivity by liquid scintillation counting.

- Calculate the percentage of conversion of [¹⁴C]-squalene to [¹⁴C]-2,3-oxidosqualene and determine the IC50 of NB-598.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Prep_Microsomes [label="Prepare Microsomal\nFraction from\nHepG2 Cells", fillcolor="#F1F3F4", fontcolor="#202124"];

Assay_Setup [label="Set up Reaction:\nMicrosomes, Buffer,\nCofactors (NADPH, FAD),\nNB-598/Vehicle", fillcolor="#F1F3F4", fontcolor="#202124"];

Preincubation [label="Pre-incubate\nat 37°C", fillcolor="#F1F3F4", fontcolor="#202124"];

Add_Substrate [label="Add [¹⁴C]-Squalene", fillcolor="#FBBC05", fontcolor="#202124"];

Incubation [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"];

Stop_Reaction [label="Stop Reaction\n(Alcoholic KOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Lipid_Extraction [label="Lipid Extraction\n(Hexane)", fillcolor="#F1F3F4", fontcolor="#202124"];

TLC_Separation [label="TLC Separation", fillcolor="#F1F3F4", fontcolor="#202124"];

Quantification [label="Quantify Radioactivity\n(Phosphorimager/\nScintillation Counting)", fillcolor="#F1F3F4", fontcolor="#202124"];

End [label="Calculate IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Prep_Microsomes;

Prep_Microsomes -> Assay_Setup;

Assay_Setup -> Preincubation;

Preincubation -> Add_Substrate;

Add_Substrate -> Incubation;

Incubation -> Stop_Reaction;

Stop_Reaction -> Lipid_Extraction;

Lipid_Extraction -> TLC_Separation;

TLC_Separation -> Quantification;

Quantification -> End;

}

<b>Figure2.b> Workflow for in vitro squalene epoxidase assay.

Cell-Based Cholesterol Synthesis Assay

This assay evaluates the effect of NB-598 on de novo cholesterol synthesis in a cellular context.

1. Cell Culture and Treatment:

* Seed HepG2 cells in a multi-well plate and allow them to adhere and grow.

* Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24-48 hours).

2. Radiolabeling:

* Add [¹⁴C]-acetate to the culture medium and incubate for an additional period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.

3. Lipid Extraction and Analysis:

* Wash the cells with PBS and lyse them.

* Extract total lipids using a method such as the Folch procedure (chloroform:methanol, 2:1).

* Separate the lipid classes (e.g., cholesterol, cholesteryl esters, triglycerides) by TLC as described in section 5.1.3.

* Quantify the radioactivity in the cholesterol spot to determine the rate of de novo cholesterol synthesis.

* Normalize the results to the total protein content of the cell lysate.

Conclusion

This compound is a highly potent inhibitor of squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway. While the precise kinetic details of its inhibition are complex and subject to some debate, its efficacy in blocking cholesterol synthesis is well-established. The downstream consequences of this inhibition, particularly the upregulation of the SREBP-2 pathway and alterations in lipoprotein metabolism, underscore its potential as a tool for studying lipid metabolism and as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the further investigation of NB-598 and other squalene epoxidase inhibitors.

References

- 1. The degradation of apolipoprotein B100: multiple opportunities to regulate VLDL triglyceride production by different proteolytic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of cholesterol biosynthesis and cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Cholesterol Synthesis • iBiology [ibiology.org]

- 6. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemistry, Cholesterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. selleckchem.com [selleckchem.com]

- 10. Inhibition of squalene epoxidase linking with PI3K/AKT signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the key cholesterol biosynthesis enzyme squalene monooxygenasefor cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SREBP-2 and NF-Y are involved in the transcriptional regulation of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Squalene accumulation in cholesterol auxotrophic lymphomas prevents oxidative cell death - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Impact of NB-598 Maleate: A Technical Guide to its Inhibition of Squalene Epoxidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

NB-598 Maleate is a potent and competitive inhibitor of the enzyme squalene epoxidase (SE), also known as squalene monooxygenase (SQLE). This enzyme catalyzes a critical, rate-limiting step in the biosynthesis of cholesterol. By targeting squalene epoxidase, this compound effectively disrupts the entire downstream pathway leading to the formation of lanosterol and, subsequently, cholesterol. This guide provides an in-depth technical overview of the biochemical pathway affected by this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the relevant biological and experimental workflows.

The Cholesterol Biosynthesis Pathway and the Role of Squalene Epoxidase

Cholesterol, an essential component of mammalian cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex multi-step process known as the mevalonate pathway. A key regulatory point in the later stages of this pathway is the enzymatic conversion of squalene to 2,3-oxidosqualene. This reaction is catalyzed by squalene epoxidase, a flavin adenine dinucleotide (FAD)-dependent monooxygenase located in the endoplasmic reticulum.[1][2] The formation of 2,3-oxidosqualene is the first oxygenation step in sterol synthesis and precedes the cyclization of the carbon chain to form lanosterol, the precursor to all animal and fungal steroids.[3]

This compound acts as a competitive inhibitor of squalene epoxidase, meaning it directly competes with the natural substrate, squalene, for binding to the enzyme's active site.[4][5] This inhibition leads to an accumulation of squalene and a depletion of all subsequent downstream products, most notably cholesterol.[4]

Quantitative Analysis of this compound Inhibition

NB-598 is characterized by its high potency against squalene epoxidase. The half-maximal inhibitory concentration (IC50) has been determined in various experimental systems, demonstrating its efficacy at nanomolar concentrations.

| Experimental System | IC50 Value (nM) | Reference |

| Cell-free assay | 4.4 | [6] |

| HepG2 microsomal assay | 0.75 | [6] |

| Cholesterol synthesis in HepG2 cells | 3.4 | [6] |

| Time-dependent inhibition (start) | 120 | [7] |

| Time-dependent inhibition (end) | 30 | [7] |

Upstream and Downstream Consequences of Squalene Epoxidase Inhibition

The reduction in intracellular cholesterol levels triggered by NB-598 has significant regulatory consequences, primarily mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.

-

Upstream Feedback Mechanism: When cellular cholesterol is low, the SREBP-2 protein is cleaved and activated. The active form of SREBP-2 translocates to the nucleus, where it upregulates the transcription of genes involved in cholesterol synthesis and uptake.[4][8] This includes an increase in the expression and activity of HMG-CoA reductase, the rate-limiting enzyme in the early stages of the mevalonate pathway, and the low-density lipoprotein (LDL) receptor, which enhances the uptake of cholesterol from the circulation.[8]

-

Downstream Effects: The primary downstream effect of NB-598 is the potent inhibition of cholesterol synthesis.[9] Additionally, studies have shown that NB-598 can suppress the secretion of triacylglycerol and apolipoprotein B from liver cells, suggesting a broader impact on lipid metabolism.[10]

Detailed Experimental Protocols

In Vitro Squalene Epoxidase Inhibition Assay using Liver Microsomes

This protocol describes a method to determine the inhibitory activity of this compound on squalene epoxidase in a microsomal fraction isolated from liver tissue.

4.1.1. Preparation of Liver Microsomes

-

Homogenization: Homogenize fresh liver tissue in a cold buffer (e.g., 200 mM sucrose, 50 mM HEPES-KOH pH 7.5, 1 mM DTT).[6]

-

Centrifugation: Perform a series of differential centrifugations to isolate the microsomal fraction. A common procedure involves an initial low-speed spin (e.g., 10,000 x g) to remove cell debris and mitochondria, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) of the supernatant to pellet the microsomes.[11]

-

Resuspension and Storage: Resuspend the microsomal pellet in a suitable buffer and store at -80°C until use.[6] Protein concentration should be determined using a standard method like the BCA assay.

4.1.2. Squalene Epoxidase Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a vehicle control (DMSO alone).

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).[11]

-

Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat. Extract the lipids using an organic solvent (e.g., hexane).

-

Quantification: Analyze the extracted lipids using thin-layer chromatography (TLC) to separate squalene and its epoxidized product. The radioactivity in the corresponding spots is quantified using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each NB-598 concentration and determine the IC50 value.

Whole-Cell Cholesterol Synthesis Inhibition Assay

This protocol outlines a method to measure the effect of this compound on de novo cholesterol synthesis in a cell culture model, such as HepG2 cells.

-

Cell Culture: Culture HepG2 cells in appropriate media until they reach a suitable confluency.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 18-24 hours).

-

Radiolabeling: Add a radiolabeled precursor of cholesterol, such as [14C]acetate, to the cell culture medium and incubate for a further period (e.g., 2-4 hours).[4]

-

Cell Lysis and Lipid Extraction: Wash the cells with PBS and lyse them. Extract the total lipids from the cell lysate using an organic solvent mixture (e.g., chloroform:methanol).

-

Lipid Separation and Quantification: Separate the different lipid classes (including cholesterol) from the extract using TLC. Visualize the lipid spots (e.g., with iodine vapor) and scrape the silica corresponding to the cholesterol band. Quantify the radioactivity by liquid scintillation counting.

-

Data Analysis: Determine the amount of [14C]acetate incorporated into cholesterol for each treatment condition and calculate the percentage of inhibition to determine the IC50 of this compound in a cellular context.

Visualizations

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Epoxidase by this compound.

Caption: Experimental workflow for an in vitro squalene epoxidase inhibition assay.

Caption: Logical diagram of the SREBP-2 mediated feedback loop activated by NB-598.

References

- 1. bioelsa.com [bioelsa.com]

- 2. Squalene monooxygenase - Wikipedia [en.wikipedia.org]

- 3. Variables in human liver microsome preparation: impact on the kinetics of l-alpha-acetylmethadol (LAAM) n-demethylation and dextromethorphan O-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. med.libretexts.org [med.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of Squalene Epoxidase with NB-598 Maleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of squalene epoxidase (SQLE), a key enzyme in cholesterol biosynthesis, and the utility of its potent inhibitor, NB-598 Maleate, as a research tool. This document details the role of SQLE in health and disease, the mechanism of action of this compound, and provides detailed protocols for relevant in vitro and in vivo studies.

Introduction to Squalene Epoxidase (SQLE)

Squalene epoxidase is a critical rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] It catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in sterol synthesis.[1][2] This enzymatic reaction is a important for maintaining cellular and systemic cholesterol homeostasis.[4] Due to its pivotal role, SQLE has emerged as a therapeutic target for various conditions, including hypercholesterolemia and certain types of cancer.[3][5]

SQLE is an enzyme that is dependent on flavin adenine dinucleotide (FAD) and catalyzes the stereospecific epoxidation of squalene to 2,3-(S)-oxidosqualene. The enzyme is located in the endoplasmic reticulum and its activity is tightly regulated by cellular sterol levels.[4] Overexpression of SQLE has been linked to the progression of various cancers, including colorectal, endometrial, and pancreatic cancer, making it a compelling target for anti-cancer drug development.[4][6][7]

This compound: A Potent and Competitive Inhibitor of Squalene Epoxidase

This compound is a potent and competitive inhibitor of squalene epoxidase.[8][9] Its inhibitory action on SQLE leads to a reduction in cholesterol biosynthesis and an accumulation of squalene.[8] This compound has been instrumental in elucidating the physiological and pathological roles of SQLE.

Chemically, NB-598 is (E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[(3,3'-bithiophen-5-yl)methoxy]benzenemethanamine.[8] It exhibits a competitive inhibition pattern with respect to squalene.[8]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound and its effects on cellular processes.

Table 1: In Vitro Inhibitory Activity of this compound against Squalene Epoxidase

| Compound | Enzyme Source | Assay Conditions | IC50 | Ki | Reference |

| NB-598 | Human liver microsomes | Not specified | 1.1 nM | Not Reported | [8] |

| NB-598 | Recombinant human SQLE | Time-dependent inhibition | 120 nM (initial) to 30 nM (after incubation) | Not Reported | [10] |

Table 2: Effects of this compound on Cholesterol Synthesis and Cell Viability

| Cell Line | Assay | Concentration | Effect | Reference |

| HepG2 | Cholesterol synthesis from [14C]acetate | Dose-dependent | Inhibition of cholesterol synthesis | [8][11] |

| MIN6 | Total cholesterol level | 10 µM | 36±7% reduction | [12] |

| Small cell lung cancer | Cell viability | Not specified | Inhibition | [4] |

| Endometrial cancer (Ishikawa cells) | Cell viability (related inhibitor Terbinafine) | Not specified | IC50 of 70.15 µM | [6] |

| Endometrial cancer (KLE cells) | Cell viability (related inhibitor Terbinafine) | Not specified | IC50 of 73.72 µM | [6] |

Table 3: In Vivo Effects of NB-598 on Plasma Lipid Profiles in Dogs

| Treatment Group | Dose | Change in Total Cholesterol | Change in LDL Cholesterol | Change in Squalene | Reference |

| NB-598 | Dose-dependent | Decrease | Potent Decrease | Increase | [8][13] |

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and Inhibition by NB-598

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the role of squalene epoxidase and the point of inhibition by NB-598.

Caption: Cholesterol biosynthesis pathway indicating the inhibitory action of NB-598 on Squalene Epoxidase.

Squalene Epoxidase and the PI3K/AKT Signaling Pathway in Cancer

Elevated SQLE expression in cancer cells has been linked to the activation of the PI3K/AKT signaling pathway, which promotes cell proliferation and survival.

Caption: SQLE-mediated activation of the PI3K/AKT pathway and its inhibition by NB-598.

Experimental Workflow for Investigating this compound

This diagram outlines a typical experimental workflow for characterizing the effects of this compound.

Caption: A logical workflow for the comprehensive evaluation of this compound.

Detailed Experimental Protocols

Squalene Epoxidase Activity Assay (Microsomal)

This protocol is adapted from methods used to assess the activity of microsomal enzymes.[14][15][16][17]

Materials:

-

Liver microsomes (from human or animal models)

-

This compound

-

Squalene substrate

-

NADPH regenerating system (including NADPH)

-

Potassium phosphate buffer (pH 7.4)

-

Flavin adenine dinucleotide (FAD)

-

Triton X-100

-

Ice-cold acetonitrile or methanol

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare Microsomal Solution: Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in potassium phosphate buffer.

-

Prepare Reaction Mixture: In a 96-well plate, combine the microsomal solution, NADPH regenerating system, FAD, and Triton X-100.

-

Add Inhibitor: Add this compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubation: Pre-incubate the plate at 37°C for a few minutes.

-

Initiate Reaction: Add the squalene substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 0, 10, 30, 60 minutes) with gentle agitation.

-

Terminate Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile or methanol.

-

Protein Precipitation: Centrifuge the plate at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Collect the supernatant and analyze the amount of 2,3-oxidosqualene formed using a validated LC-MS/MS method.

-

Data Analysis: Calculate the rate of product formation and determine the IC50 value for this compound.

Cholesterol Synthesis Inhibition Assay in Cultured Cells

This protocol is based on the incorporation of a radiolabeled precursor into newly synthesized cholesterol.[8][11][18]

Materials:

-

Cultured cells (e.g., HepG2)

-

[14C]acetate

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., hexane:isopropanol)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 18-24 hours). Include a vehicle control.

-

Radiolabeling: Add [14C]acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for incorporation into newly synthesized lipids.

-

Cell Lysis and Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol).

-

Lipid Separation: Separate the different lipid species (including cholesterol and squalene) from the lipid extract using TLC.

-

Quantification: Scrape the spots corresponding to cholesterol and squalene from the TLC plate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of [14C]acetate incorporated into cholesterol in the treated versus control cells to calculate the percentage inhibition of cholesterol synthesis.

Cell Viability Assay (MTT/CCK8)

This protocol provides a general method for assessing the effect of this compound on cell proliferation and viability.[6][19]

Materials:

-

Cultured cells

-

This compound

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

Add Reagent:

-

For MTT assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow for formazan crystal formation. Then, add the solubilization solution and mix to dissolve the crystals.

-

For CCK8 assay: Add CCK8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for this compound.

Conclusion

Squalene epoxidase is a well-validated target for modulating cholesterol biosynthesis and for the development of novel therapeutics for a range of diseases. This compound serves as a powerful and specific tool for researchers to investigate the intricate roles of SQLE in both normal physiology and in pathological conditions such as cancer and metabolic disorders. The data and protocols presented in this technical guide offer a solid foundation for designing and executing experiments aimed at further unraveling the complexities of SQLE function and for the preclinical evaluation of new SQLE inhibitors.

References

- 1. Squalene Epoxidase: Its Regulations and Links with Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Squalene Epoxidase: Its Regulations and Links with Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in understanding the role of squalene epoxidase in cancer prognosis and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Squalene monooxygenase - Wikipedia [en.wikipedia.org]

- 6. Inhibition of squalene epoxidase linking with PI3K/AKT signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Squalene epoxidase/SQLE is a candidate target for treatment of colorectal cancers with p53 mutation and elevated c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Hypolipidemic effects of NB-598 in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

NB-598 Maleate: A Potent Tool for the Investigation of Lipid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NB-598 Maleate is a potent and selective competitive inhibitor of squalene epoxidase (SE), a critical enzyme in the cholesterol biosynthesis pathway. This characteristic makes it an invaluable tool for researchers studying lipid metabolism, particularly in the context of cholesterol homeostasis, lipoprotein secretion, and the regulation of key metabolic signaling pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its effects on cellular lipid profiles, and detailed protocols for its application in experimental settings. Furthermore, this guide presents quantitative data in structured tables for ease of comparison and includes visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in lipid research.

Introduction

The intricate regulation of lipid metabolism is fundamental to cellular and organismal health. Dysregulation of these pathways is implicated in a multitude of diseases, including cardiovascular disease, metabolic syndrome, and certain cancers. The cholesterol biosynthesis pathway, a key component of lipid metabolism, is a major target for therapeutic intervention and scientific investigation. Squalene epoxidase (SE), also known as squalene monooxygenase, catalyzes the conversion of squalene to 2,3-oxidosqualene, a rate-limiting step in the synthesis of cholesterol. [1]this compound has emerged as a powerful research tool due to its specific and potent inhibition of this enzyme. [2]By blocking SE, NB-598 allows for the precise dissection of the downstream consequences of reduced de novo cholesterol synthesis and the accumulation of its precursor, squalene.

Mechanism of Action

NB-598 is a competitive inhibitor of squalene epoxidase, meaning it directly competes with the endogenous substrate, squalene, for binding to the active site of the enzyme. This inhibition leads to a significant reduction in the synthesis of 2,3-oxidosqualene and, consequently, a decrease in the downstream production of cholesterol. [3]A hallmark of NB-598 action is the intracellular accumulation of squalene, the substrate of SE. [4]This accumulation can be readily measured and serves as a direct indicator of target engagement.

The inhibition of cholesterol synthesis by NB-598 triggers a cellular feedback response aimed at restoring cholesterol homeostasis. This response is primarily mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2). Under conditions of low intracellular cholesterol, SREBP-2 is proteolytically cleaved, and its active N-terminal domain translocates to the nucleus. In the nucleus, it upregulates the transcription of genes involved in cholesterol synthesis and uptake, including 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase and the low-density lipoprotein (LDL) receptor. [5]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative effects of this compound on various parameters of lipid metabolism in different cell lines.

Table 1: Inhibitory Activity of NB-598 against Squalene Epoxidase

| Cell Line/Source | IC50 | Reference(s) |

| HepG2 (human hepatoma) microsomes | 0.75 nM | [6] |

| Cell-free assay | 4.4 nM | [6] |

Table 2: Effects of NB-598 on Cholesterol and Triglyceride Levels

| Cell Line | NB-598 Concentration | Effect | Reference(s) |

| MIN6 (mouse insulinoma) | 10 µM | 36 ± 7% reduction in total cholesterol | [7] |

| MIN6 (mouse insulinoma) | Not specified | Significant decrease in cholesterol from plasma membrane (49 ± 2%), endoplasmic reticulum (46 ± 7%), and secretory granules (48 ± 2%) | [7] |

| HepG2 (human hepatoma) | Not specified | Suppression of cholesterol and triacylglycerol secretion | [8] |

| HepG2 (human hepatoma) | Not specified | Reduced intracellular cholesterol content | [8] |

| Caco-2 (human colorectal adenocarcinoma) | Not specified | Reduction in ACAT activity by 31% (without exogenous cholesterol) and 22% (with exogenous cholesterol) | [7] |

Table 3: Effects of NB-598 on Apolipoprotein B (ApoB) Secretion

| Cell Line | NB-598 Concentration | Effect | Reference(s) |

| HepG2 (human hepatoma) | Not specified | Significant reduction in ApoB secretion | [8] |

| HepG2 (human hepatoma) | Not specified | Enhanced intracellular degradation of ApoB | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study lipid metabolism.

Squalene Epoxidase Activity Assay

This protocol is adapted from established methods for measuring SE activity and is designed to assess the inhibitory effect of NB-598.

Objective: To determine the IC50 of NB-598 for squalene epoxidase in isolated microsomes.

Materials:

-

Rat liver microsomes (or from another source, e.g., HepG2 cells)

-

[3H]-Squalene (radiolabeled substrate)

-

This compound

-

Potassium phosphate buffer (pH 7.4)

-

NADPH

-

FAD

-

Bovine Serum Albumin (BSA)

-

Scintillation cocktail

-

Solvents for extraction (e.g., hexane, ethyl acetate)

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Microsome Preparation: Homogenize fresh liver tissue in ice-cold buffer and centrifuge to pellet cellular debris. Perform a high-speed centrifugation of the supernatant to pellet the microsomal fraction. Resuspend the microsomal pellet in a suitable buffer.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, NADPH, FAD, and BSA.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a vehicle control (DMSO only).

-

Enzyme Addition: Add a standardized amount of microsomal protein to each tube and pre-incubate for a short period at 37°C.

-

Substrate Addition: Initiate the reaction by adding [3H]-squalene.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH in methanol). Extract the lipids using a mixture of hexane and ethyl acetate.

-

Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate squalene from its oxidized products. Scrape the corresponding spots and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each NB-598 concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

De Novo Cholesterol Synthesis Assay using [14C]-Acetate

Objective: To measure the effect of NB-598 on the rate of de novo cholesterol synthesis in cultured cells.

Materials:

-

HepG2 cells (or other relevant cell line)

-

Cell culture medium

-

[14C]-Acetate

-

This compound

-

Lipid extraction solvents (e.g., chloroform:methanol)

-

TLC plates

-

Scintillation fluid

Procedure:

-

Cell Culture: Culture HepG2 cells to near confluency in appropriate culture dishes.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 18-24 hours).

-

Radiolabeling: Add [14C]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.

-

Cell Lysis and Lipid Extraction: Wash the cells with PBS and lyse them. Extract the total lipids from the cell lysate using a chloroform:methanol mixture.

-

Saponification: Saponify the lipid extract to hydrolyze cholesteryl esters to free cholesterol.

-

Extraction of Non-saponifiable Lipids: Extract the non-saponifiable lipids (including cholesterol and squalene) with a non-polar solvent like hexane.

-

TLC Separation: Separate the different lipid species in the non-saponifiable fraction by TLC.

-

Quantification: Visualize the lipid spots (e.g., with iodine vapor), scrape the cholesterol and squalene spots, and measure the incorporated radioactivity by scintillation counting.

-

Data Analysis: Normalize the radioactivity counts to the total protein content of the cell lysate. Compare the amount of [14C] incorporated into cholesterol in NB-598-treated cells to that in control cells.

Quantification of Intracellular Triglycerides

Objective: To measure the effect of NB-598 on intracellular triglyceride accumulation.

Materials:

-

HepG2 cells

-

This compound

-

Cell lysis buffer

-

Triglyceride quantification kit (commercially available, typically colorimetric or fluorometric)

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Treatment: Treat HepG2 cells with this compound as described in the previous protocol.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the triglyceride quantification kit or a compatible buffer.

-

Triglyceride Measurement: Follow the manufacturer's instructions for the triglyceride quantification kit. This typically involves an enzymatic reaction that leads to the production of a detectable signal (color or fluorescence).

-

Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration using a standard protein assay.

-

Data Analysis: Normalize the triglyceride levels to the total protein concentration for each sample.

Western Blot Analysis of SREBP-2 Processing

Objective: To assess the effect of NB-598 on the proteolytic cleavage and nuclear translocation of SREBP-2.

Materials:

-

HepG2 cells

-

This compound

-

Nuclear and cytoplasmic extraction buffers

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Primary antibody against SREBP-2 (recognizing both precursor and mature forms)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat HepG2 cells with this compound.

-

Subcellular Fractionation: Harvest the cells and perform a nuclear and cytoplasmic extraction to separate the protein fractions.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts.

-

SDS-PAGE and Western Blotting: Separate the proteins from each fraction by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Block the membrane and then probe with the primary antibody against SREBP-2. After washing, incubate with the HRP-conjugated secondary antibody.

-

Signal Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Compare the intensity of the band corresponding to the mature, nuclear form of SREBP-2 with that of the precursor form in the cytoplasmic/membrane fraction between control and NB-598-treated samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by NB-598 and a typical experimental workflow for its use.

Cholesterol Biosynthesis and Regulatory Feedback Loop

Caption: NB-598 inhibits squalene epoxidase, leading to reduced cholesterol and SREBP-2 activation.

Experimental Workflow for Studying the Effects of NB-598

Caption: Workflow for investigating the impact of NB-598 on cellular lipid metabolism.

Conclusion

This compound is a highly effective and specific tool for the study of lipid metabolism. Its ability to potently inhibit squalene epoxidase allows for the controlled manipulation of the cholesterol biosynthesis pathway, providing researchers with a means to investigate the complex regulatory networks that govern cellular lipid homeostasis. The experimental protocols and data presented in this guide offer a solid foundation for utilizing NB-598 to explore the roles of cholesterol and its precursors in a wide range of biological processes and disease states. As our understanding of the intricacies of lipid metabolism continues to grow, the utility of precise chemical probes like NB-598 will undoubtedly become even more critical in advancing the field.

References

- 1. Squalene monooxygenase - Wikipedia [en.wikipedia.org]

- 2. health.uconn.edu [health.uconn.edu]

- 3. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 5. A simplified squalene epoxidase assay based on an HPLC separation and time-dependent UV/visible determination of squalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Squalene Epoxidase Inhibitor NB-598 Maleate: A Technical Guide for Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

NB-598 Maleate, a potent and competitive inhibitor of squalene epoxidase (SE), has emerged as a critical tool in early-stage research for dissecting the complexities of cholesterol biosynthesis and lipid metabolism. By specifically targeting the conversion of squalene to 2,3-oxidosqualene, NB-598 provides a precise mechanism to probe the downstream effects of cholesterol depletion and squalene accumulation. This technical guide synthesizes the current understanding of NB-598's applications in preclinical research, detailing its mechanism of action, effects on cellular and systemic lipid homeostasis, and its influence on associated signaling pathways. This document provides structured quantitative data, detailed experimental protocols, and visual diagrams to facilitate its use in a laboratory setting.

Core Mechanism of Action

NB-598 is a potent and competitive inhibitor of squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway.[1] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene.[2] By inhibiting SE, NB-598 effectively blocks the cholesterol synthesis pathway downstream of squalene, leading to an accumulation of intracellular squalene and a reduction in cholesterol levels.[3][4]

In Vitro Applications and Effects

Inhibition of Cholesterol Synthesis

In cultured human hepatoma Hep G2 cells, NB-598 demonstrates a dose-dependent inhibition of cholesterol synthesis from various radiolabeled precursors.[3][4] It effectively inhibits the incorporation of [14C]acetate, [3H]mevalonate, and [3H]squalene into cholesterol, but not from [3H]2,3-oxidosqualene, confirming its specific action on squalene epoxidase.[3]

Impact on Lipid Metabolism in Hep G2 Cells

Beyond cholesterol synthesis, NB-598 influences broader lipid metabolism. In Hep G2 cells, it has been shown to:

-

Significantly reduce the synthesis of cholesterol esters, particularly in the absence of exogenous cholesterol.[3]

-

Decrease the secretion of free and esterified cholesterol, triacylglycerol, and phospholipids.[3]

-

Increase the secretion of squalene into the medium.[3]

-

Suppress the secretion of apolipoprotein B (apoB), which is associated with a reduction in triacylglycerol-rich lipoprotein particles.[5] This effect is attributed to an enhanced intracellular degradation of apoB.[5]

Effects on Cellular Cholesterol Homeostasis

The inhibition of cholesterol synthesis by NB-598 triggers compensatory cellular responses:

-

Induction of HMG-CoA Reductase: In Hep G2 cells, NB-598 treatment leads to a dose-dependent increase in the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[6]

-

Upregulation of LDL Receptor: NB-598 increases the binding of low-density lipoprotein (LDL) to Hep G2 cells by inducing LDL receptor mRNA and protein levels.[6]

Effects in Other Cell Models

-

MIN6 Pancreatic Beta-Cells: In MIN6 cells, 10 μM NB-598 causes a 36±7% reduction in total cholesterol levels.[7] It also dose-dependently inhibits both basal and glucose-stimulated insulin secretion.[7]

-

Caco-2 Cells: Studies in Caco-2 cells, a model for intestinal absorption, show that NB-598 affects lipid uptake and secretion.[7]

Quantitative Data Summary

| Cell Line | Parameter | Concentration of NB-598 | Observed Effect | Reference |

| MIN6 | Total Cholesterol Level | 10 µM | 36±7% reduction | [7] |

| MIN6 | Cholesterol from Plasma Membrane | 10 µM | 49±2% decrease | [7] |

| MIN6 | Cholesterol from Endoplasmic Reticulum | 10 µM | 46±7% decrease | [7] |

| MIN6 | Cholesterol from Secretory Granules | 10 µM | 48±2% decrease | [7] |

| Hep G2 | ACAT Activity (no exogenous cholesterol) | Not specified | 31% reduction | [7] |

| Hep G2 | ACAT Activity (with 600 pM liposomal cholesterol) | Not specified | 22% reduction | [7] |

In Vivo Studies and Preclinical Models

Animal Models

-

Rats: A single oral administration of NB-598 was shown to inhibit cholesterol synthesis from [14C]acetate.[4]

-

Dogs: Multiple oral administrations of NB-598 resulted in decreased serum total and low-density lipoprotein (LDL) cholesterol levels, accompanied by an increase in serum squalene levels.[4] However, dose-limiting gastrointestinal and skin toxicities were observed at exposures predicted for anti-tumor efficacy.[8]

-

Monkeys: Similar to dogs, NB-598 caused dose-limiting gastrointestinal toxicity.[8]

Experimental Protocols

In Vitro Cholesterol Synthesis Assay

Objective: To measure the inhibition of cholesterol synthesis in cultured cells.

Methodology:

-

Culture Hep G2 cells to near confluency in a suitable medium.

-

Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 18 hours).[6]

-

Add a radiolabeled precursor, such as [14C]acetate, to the culture medium and incubate for a further period (e.g., 2-4 hours).[3][4]

-

Wash the cells with phosphate-buffered saline (PBS) and lyse them.

-

Extract total lipids from the cell lysate using a suitable solvent system (e.g., chloroform:methanol).

-

Separate the lipid classes, including cholesterol, using thin-layer chromatography (TLC).

-

Quantify the radioactivity in the cholesterol band using a scintillation counter to determine the rate of synthesis.

Apolipoprotein B Secretion Assay

Objective: To assess the effect of NB-598 on the secretion of apolipoprotein B.

Methodology:

-

Culture Hep G2 cells as described above.

-

Incubate the cells with NB-598 for the desired time.

-

For pulse-chase experiments, incubate the cells in a methionine-free medium, followed by the addition of [35S]methionine for a short "pulse" period.[5]

-

Wash the cells and replace the medium with a "chase" medium containing an excess of unlabeled methionine and NB-598.

-

Collect the culture medium at various time points.

-

Immunoprecipitate apolipoprotein B from the medium using a specific antibody.

-

Analyze the immunoprecipitated proteins by SDS-PAGE and autoradiography to quantify the amount of secreted apoB.[5]

Signaling Pathways and Workflow Diagrams

Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of NB-598 on squalene epoxidase.

Caption: Cellular consequences of squalene epoxidase inhibition by NB-598.

Caption: Experimental workflow for in vitro cholesterol synthesis assay using NB-598.

Conclusion

This compound is an invaluable research tool for investigating the roles of cholesterol and its biosynthetic pathway in various physiological and pathological processes. Its high specificity for squalene epoxidase allows for targeted studies on the consequences of interrupting cholesterol synthesis at a key regulatory point. The data and protocols presented in this guide offer a framework for researchers to effectively utilize NB-598 in their experimental designs, contributing to a deeper understanding of lipid metabolism and the development of novel therapeutic strategies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Squalene Epoxidase: Its Regulations and Links with Cancers [mdpi.com]

- 3. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Preclinical toxicology profile of squalene epoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of NB-598 Maleate on Sterol Regulatory Element-Binding Proteins (SREBPs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NB-598 Maleate, a potent and specific inhibitor of squalene epoxidase, plays a critical role in the modulation of cholesterol biosynthesis. By blocking the conversion of squalene to 2,3-oxidosqualene, NB-598 effectively curtails the production of downstream sterols. This disruption of cellular cholesterol homeostasis triggers a compensatory response mediated by the Sterol Regulatory Element-Binding Proteins (SREBPs), master transcriptional regulators of lipid metabolism. This technical guide provides an in-depth analysis of the mechanism by which NB-598 impacts SREBP signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways. Understanding this interaction is paramount for researchers and drug development professionals exploring the therapeutic potential of squalene epoxidase inhibitors in hypercholesterolemia and other metabolic disorders.

Introduction to this compound and SREBPs

This compound is a competitive inhibitor of squalene epoxidase, a key rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Its inhibitory action leads to a significant decrease in cellular cholesterol levels and an accumulation of squalene.[1][2]

Sterol Regulatory Element-Binding Proteins (SREBPs) are a family of transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis and uptake. The three main isoforms are SREBP-1a, SREBP-1c, and SREBP-2. SREBP-2 primarily controls the expression of genes in the cholesterol biosynthesis pathway, including HMG-CoA reductase (HMGCR) and the low-density lipoprotein receptor (LDLR). SREBP-1c is the predominant isoform in the liver and mainly regulates genes involved in fatty acid synthesis, such as fatty acid synthase (FASN) and stearoyl-CoA desaturase-1 (SCD1).

Under normal cellular conditions, SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP cleavage-activating protein (SCAP). When cellular sterol levels are low, the SCAP-SREBP complex is transported to the Golgi apparatus, where SREBPs are sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P). This cleavage releases the N-terminal active domain of the SREBP, which then translocates to the nucleus to activate the transcription of its target genes.

Mechanism of Action: this compound's Influence on SREBP Activation

The primary mechanism by which NB-598 impacts SREBPs is through the depletion of intracellular cholesterol pools. By inhibiting squalene epoxidase, NB-598 effectively reduces the synthesis of cholesterol and other sterols that act as negative regulators of the SREBP pathway. This depletion of regulatory sterols is sensed by the SCAP protein, initiating the transport of the SCAP-SREBP complex from the ER to the Golgi for proteolytic activation.

The accumulation of squalene in the ER membrane resulting from squalene epoxidase inhibition may also play a role in modulating the trafficking of the SCAP-SREBP complex, although the precise mechanisms are still under investigation.

Figure 1. NB-598 mediated activation of SREBP signaling pathway.

Quantitative Data on NB-598's Effects

Treatment of human hepatoma HepG2 cells with NB-598 leads to a dose-dependent increase in the activity of HMG-CoA reductase and the mRNA levels of the LDL receptor, both of which are hallmark target genes of SREBP-2.[3] This indicates a robust activation of the SREBP-2 pathway in response to cholesterol depletion induced by NB-598.

While direct quantitative data on the dose-dependent cleavage of SREBP-1 and SREBP-2 following NB-598 treatment is not extensively published, the downstream effects on target gene expression provide strong evidence for SREBP activation.

| Cell Line | Treatment | Duration | Effect on SREBP-2 Target Genes | Reference |

| HepG2 | NB-598 (dose-dependent) | 18 hours | Increased HMG-CoA reductase activity | [3] |

| HepG2 | NB-598 | 18 hours | Increased LDL receptor mRNA levels | [3] |

Table 1: Summary of NB-598's Effects on SREBP-2 Target Gene Expression

The impact of NB-598 on SREBP-1 regulated genes, such as those involved in fatty acid synthesis (e.g., FASN, SCD1), is less characterized in publicly available literature. Given that SREBP-1c activation is also sensitive to cellular lipid status, it is plausible that NB-598 may also modulate its activity, although this requires further investigation.

Experimental Protocols

Cell Culture and NB-598 Treatment

-

Cell Line: Human hepatoma HepG2 cells are a commonly used model for studying cholesterol metabolism.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

NB-598 Treatment: Prepare a stock solution of this compound in a suitable solvent such as DMSO. For experiments, dilute the stock solution in culture medium to the desired final concentrations. A vehicle control (e.g., DMSO alone) should always be included. Incubation times can vary depending on the specific endpoint being measured (e.g., 18-24 hours for gene expression studies).

Immunoblotting for SREBP Cleavage

This protocol allows for the visualization and semi-quantification of the precursor and mature (nuclear) forms of SREBPs.

Figure 2. General workflow for immunoblot analysis of SREBP cleavage.

-

Nuclear and Cytoplasmic Fractionation: To specifically analyze the nuclear form of SREBPs, it is recommended to perform nuclear and cytoplasmic fractionation of cell lysates. Commercially available kits can be used for this purpose.

-

Antibodies: Use primary antibodies specific for the N-terminal region of SREBP-1 or SREBP-2 to detect both the precursor and the cleaved nuclear forms.

-

Analysis: The ratio of the nuclear form to the precursor form can be determined by densitometric analysis of the immunoblot bands, providing a measure of SREBP cleavage and activation.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method is used to quantify the mRNA levels of SREBP target genes.

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from treated and control cells using a suitable method (e.g., TRIzol reagent). Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using gene-specific primers for SREBP target genes (e.g., HMGCR, LDLR, FASN, SCD1) and a reference gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| HMGCR | GACCTTTGACAGCAACCTCATT | CTTTGGCGTTTCTTTGATCTGT |

| LDLR | GTGTCCTGCAGGAATGTCAAGT | GAGCCAGGGAAGAGTCATGT |

| FASN | AAGGACCTGTCTAGGTTTGATGC | TGGCTTCATAGGTGACTTCCA |

| SCD1 | TTCCTACCTGCAAGCTCTACACC | CCAGTTCTTCTTCTCGTCGTTG |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

Table 2: Example of Human-Specific Primers for qRT-PCR

SRE-Luciferase Reporter Assay

This assay provides a functional readout of SREBP transcriptional activity.

-

Transfection: Co-transfect cells (e.g., HepG2) with a luciferase reporter plasmid containing multiple copies of the Sterol Regulatory Element (SRE) upstream of the luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

NB-598 Treatment: After transfection, treat the cells with various concentrations of NB-598 or a vehicle control.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Analysis: The ratio of firefly to Renilla luciferase activity reflects the transcriptional activity of SREBPs.

Conclusion

This compound potently activates the SREBP pathway, primarily SREBP-2, as a direct consequence of its inhibition of squalene epoxidase and the subsequent reduction in cellular cholesterol levels. This activation leads to the upregulation of genes involved in cholesterol biosynthesis and uptake, representing a key feedback mechanism to restore cholesterol homeostasis. For researchers in drug development, understanding the intricate details of NB-598's impact on SREBP signaling is crucial for optimizing its therapeutic application and for the discovery of novel modulators of lipid metabolism. The experimental protocols provided in this guide offer a robust framework for investigating the effects of squalene epoxidase inhibitors on SREBP-mediated gene expression. Further research is warranted to fully elucidate the dose-dependent effects on SREBP-1 and the precise role of squalene accumulation in the SREBP activation cascade.

References

- 1. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake and Distribution of NB-598 Maleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NB-598 Maleate is a potent and specific inhibitor of squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway. Its ability to decrease cholesterol production has made it a valuable tool in lipid metabolism research and a potential therapeutic agent for hypercholesterolemia. Understanding the cellular uptake and subcellular distribution of NB-598 is paramount to elucidating its mechanism of action and optimizing its pharmacological properties. This technical guide provides a comprehensive overview of the cellular pharmacology of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated pathways and workflows.

Introduction

NB-598 is a competitive inhibitor of squalene epoxidase (SE), also known as squalene monooxygenase.[1] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of sterols, including cholesterol.[1] By blocking this step, NB-598 effectively reduces the de novo synthesis of cholesterol and leads to an intracellular accumulation of squalene.[1][2] The primary site of action for NB-598 is the endoplasmic reticulum (ER), where squalene epoxidase is located.[3] This guide will delve into the known effects of NB-598 on cellular lipid metabolism and provide detailed methodologies for studying its cellular uptake and distribution.

Mechanism of Action and Cellular Effects

The primary mechanism of action of NB-598 is the competitive inhibition of squalene epoxidase.[1] This inhibition has several downstream consequences on cellular lipid homeostasis.

Inhibition of Cholesterol Biosynthesis

NB-598 potently inhibits cholesterol synthesis from various precursors. In Hep G2 cells, NB-598 has been shown to inhibit cholesterol synthesis from [14C]acetate, [3H]mevalonate, and [3H]squalene, but not from [3H]2,3-oxidosqualene, confirming its specific action on squalene epoxidase.[2] This leads to a significant reduction in intracellular cholesterol levels. For instance, in MIN6 cells, treatment with 10 μM NB-598 for 48 hours resulted in a 36±7% reduction in total cholesterol levels.[3][4]

Squalene Accumulation

A direct consequence of squalene epoxidase inhibition is the intracellular accumulation of its substrate, squalene.[1][2] This accumulation can be substantial and is a hallmark of NB-598 activity.

Effects on Lipid Secretion

NB-598 has been observed to decrease the secretion of free and esterified cholesterol, triacylglycerol, and phospholipids from Hep G2 cells.[2][5] This effect is thought to be linked to a reduction in the number of triacylglycerol-rich lipoprotein particles secreted.[5]

Quantitative Data on Cellular Effects

The following tables summarize the quantitative effects of this compound on cellular lipid metabolism based on available literature.

| Cell Line | Treatment | Effect | Reference |

| MIN6 | 10 μM NB-598 for 48 hours | 36±7% reduction in total cholesterol | [3][4] |

| MIN6 | 10 μM NB-598 | 49±2% decrease in plasma membrane cholesterol | [3] |

| MIN6 | 10 μM NB-598 | 46±7% decrease in endoplasmic reticulum cholesterol | [3] |

| MIN6 | 10 μM NB-598 | 48±2% decrease in secretory granule cholesterol | [3] |

| Hep G2 | NB-598 treatment (concentration not specified) | Increased intracellular squalene accumulation | [2] |

Table 1: Quantitative Effects of this compound on Cellular Cholesterol Levels and Squalene Accumulation.

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and Point of Inhibition

The following diagram illustrates the cholesterol biosynthesis pathway and highlights the point of inhibition by this compound.

Caption: Cholesterol biosynthesis pathway with NB-598 inhibition point.

Experimental Workflow for Determining Cellular Uptake

This workflow outlines the steps to quantify the cellular uptake of this compound.

Caption: Workflow for quantifying cellular uptake of NB-598.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the cellular uptake and distribution of this compound.

Protocol for Quantification of Intracellular Squalene

This protocol is adapted from methods used to measure lipid accumulation.[6][7]

Materials:

-

Hep G2 cells

-

Culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Hexane

-

Internal standard (e.g., cholestane)

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Cell Culture and Treatment:

-

Seed Hep G2 cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 24 hours).

-

-

Lipid Extraction:

-

Wash the cell monolayer twice with ice-cold PBS.

-

Add 1 mL of hexane containing the internal standard to each well.

-

Scrape the cells and transfer the cell suspension to a glass tube.

-

Vortex vigorously for 1 minute and centrifuge at 2000 x g for 10 minutes.

-

Transfer the hexane (upper) layer to a new tube.

-

-

Sample Preparation for GC-MS:

-

Evaporate the hexane under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable volume of hexane.

-

-

GC-MS Analysis:

-

Inject the sample into the GC-MS system.

-

Use a suitable column and temperature program to separate squalene from other lipids.

-

Quantify the amount of squalene based on the peak area relative to the internal standard.

-

Protocol for Subcellular Fractionation

This protocol allows for the separation of major cellular compartments to determine the distribution of NB-598.[8][9][10]

Materials:

-

Cultured cells (e.g., Hep G2) treated with this compound

-

Fractionation buffer (e.g., hypotonic buffer containing protease inhibitors)

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

-

Sucrose solutions of varying densities

-

Markers for cellular compartments (e.g., Lamin B1 for nucleus, Calnexin for ER, GAPDH for cytosol)

Procedure:

-

Cell Homogenization:

-

Harvest treated cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic fractionation buffer and incubate on ice to allow swelling.

-

Homogenize the cells using a Dounce homogenizer until >90% of cells are lysed (monitor with a microscope).

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet the nuclei.

-

Collect the supernatant (post-nuclear supernatant).

-

Centrifuge the post-nuclear supernatant at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.

-

Collect the supernatant.

-

Ultracentrifuge the resulting supernatant at 100,000 x g for 1 hour to pellet the microsomal fraction (containing ER) and obtain the cytosolic fraction (supernatant).

-

-

Fraction Purity Analysis:

-

Analyze a portion of each fraction by Western blotting using antibodies against specific organelle markers to assess the purity of each fraction.

-

-

Quantification of NB-598 in Fractions:

-

Extract NB-598 from each fraction using a suitable organic solvent.

-

Quantify the concentration of NB-598 in each fraction using a validated LC-MS/MS method.

-

Conclusion

This compound is a powerful research tool for studying cholesterol biosynthesis and lipid metabolism. Its specific inhibition of squalene epoxidase in the endoplasmic reticulum leads to predictable downstream effects, including reduced cholesterol synthesis and squalene accumulation. While direct quantitative data on the cellular uptake and subcellular distribution of NB-598 itself is not extensively available in the public domain, the provided experimental protocols offer a robust framework for researchers to conduct such investigations. A thorough understanding of the cellular pharmacokinetics of NB-598 will be instrumental in advancing its potential therapeutic applications and in further dissecting the intricate regulation of cellular lipid homeostasis.

References

- 1. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An improved RP-HPLC method for simultaneous analyses of squalene and cholesterol especially in aquatic foods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Cell Fractionation Approach for the Quantitative Analysis of Subcellular Drug Disposition - ProQuest [proquest.com]

- 9. Subcellular fractionation protocol [abcam.com]

- 10. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the In Vitro Discovery of NB-598 Maleate as a Hypocholesterolemic Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro discovery and characterization of NB-598 Maleate, a potent and selective inhibitor of squalene epoxidase. The document details its mechanism of action, presents key quantitative data from foundational studies, outlines detailed experimental protocols, and visualizes complex biological pathways and experimental workflows.

Introduction: Targeting Cholesterol Biosynthesis Beyond Statins

The inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase by statins is a well-established therapeutic approach for lowering plasma LDL-cholesterol. However, this mechanism also affects the synthesis of essential non-sterol molecules derived from mevalonate, leading to potential side effects.[1] This has driven research into targeting enzymes further down the cholesterol biosynthesis pathway, such as squalene epoxidase.[1] Squalene epoxidase catalyzes the conversion of squalene to 2,3(S)-oxidosqualene, a critical, rate-limiting step in cholesterol formation.[2][3][4] Inhibiting this enzyme is an attractive strategy because it is expected to cause the accumulation of squalene, a stable and non-toxic metabolite, while selectively blocking cholesterol synthesis.[1]

NB-598, identified as (E)N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[(3,3'-bithiophen-5-yl)methoxy]benzene-methanamine, emerged from these research efforts as a potent and competitive inhibitor of squalene epoxidase.[5] Its discovery has provided a valuable tool for studying cholesterol metabolism and a promising candidate for a new class of hypocholesterolemic drugs.[6]

Mechanism of Action: Inhibition of Squalene Epoxidase